molecular formula C13H15FN2O B2514684 N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide CAS No. 1252502-11-6

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide

Cat. No. B2514684
CAS RN: 1252502-11-6
M. Wt: 234.274
InChI Key: KPWXTVXRIKZYDH-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

As mentioned, N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By enhancing GABAergic neurotransmission, this compound may help to reduce excessive neuronal activity in conditions such as epilepsy and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in gene expression, alterations in neurotransmitter levels, and modulation of synaptic plasticity. These effects may contribute to the therapeutic benefits of this compound in various conditions.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. Additionally, this compound has good bioavailability and can be administered orally, making it a convenient option for preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in certain conditions.

Future Directions

There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of more potent and longer-lasting GABA-AT inhibitors. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to identify which conditions may benefit most from its use.

Synthesis Methods

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide can be synthesized via a multi-step process, starting with the reaction of 3-fluorobenzaldehyde with 2-bromoacetone to form 2-(3-fluorophenyl)-2-propanone. This intermediate is then reacted with cyanoacetic acid and methylamine to form the final product, this compound.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide has been studied extensively in preclinical models as a potential treatment for a range of neurological and psychiatric disorders. These include epilepsy, anxiety, depression, and addiction. In animal models of these conditions, this compound has been shown to increase GABA levels in the brain and improve symptoms.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-13(2,9-15)16-12(17)8-10-5-4-6-11(14)7-10/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWXTVXRIKZYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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